4-Chloro-2-methoxyphenylmagnesium bromide
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Overview
Description
4-Chloro-2-methoxyphenylmagnesium bromide is a Grignard reagent, a class of organomagnesium compounds widely used in organic synthesis. This compound is typically used in the formation of carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules .
Mechanism of Action
Grignard reagents like “4-Chloro-2-methoxyphenylmagnesium bromide” are highly reactive and can react with a variety of functional groups to form new carbon-carbon bonds. The specific targets of action, mode of action, affected biochemical pathways, pharmacokinetics, result of action, and action environment can vary greatly depending on the specific reaction conditions and the other reactants present .
They are more relevant in the field of synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-methoxyphenylmagnesium bromide is prepared by reacting 4-chloro-2-methoxyphenyl bromide with magnesium in the presence of a dry solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and atmosphere to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methoxyphenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it reacts with electrophiles to form new carbon-carbon bonds. It can also participate in substitution reactions, particularly with halides .
Common Reagents and Conditions: Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing .
Major Products Formed: The major products formed from reactions involving this compound are typically alcohols, resulting from the addition of the Grignard reagent to carbonyl compounds .
Scientific Research Applications
4-Chloro-2-methoxyphenylmagnesium bromide is used extensively in scientific research for the synthesis of complex organic molecules. In chemistry, it is used to form carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals. In biology and medicine, it is used to synthesize intermediates for drug development. In industry, it is used in the production of fine chemicals and materials .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-chloro-2-methoxyphenylmagnesium bromide include other Grignard reagents such as 4-methoxyphenylmagnesium bromide and 4-chlorophenylmagnesium bromide .
Uniqueness: What sets this compound apart is its specific reactivity profile, which is influenced by the presence of both the chloro and methoxy substituents on the phenyl ring. This unique combination allows for selective reactions that might not be possible with other Grignard reagents .
Properties
IUPAC Name |
magnesium;1-chloro-3-methoxybenzene-4-ide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClO.BrH.Mg/c1-9-7-4-2-3-6(8)5-7;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJFWNCNNYRNEB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=[C-]C=CC(=C1)Cl.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClMgO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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